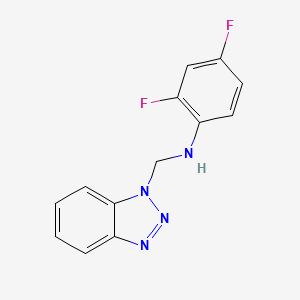

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline

Description

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2,4-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIYSHBAGFYQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of 2,4,5-Trichloronitrobenzene

The synthesis of 2,4-difluoroaniline begins with 2,4,5-trichloronitrobenzene, which undergoes selective fluorination using potassium fluoride (KF) in the presence of a solid-liquid phase transfer catalyst, such as tetrabutylammonium bromide (TBAB). This step replaces two chlorine atoms with fluorine at the 2- and 4-positions, yielding 2,4-difluoro-5-chloronitrobenzene. The phase transfer catalyst enhances reaction efficiency, achieving a 52% yield after purification by silica gel chromatography.

Hydrogenation to 2,4-Difluoroaniline

The nitro group in 2,4-difluoro-5-chloronitrobenzene is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen gas. Concurrently, the remaining chlorine atom is displaced as HCl, producing 2,4-difluoroaniline. This step achieves a 48% yield after vacuum distillation. The specificity of the hydrogenation ensures retention of the fluorine substituents, critical for downstream applications.

Preparation of 1-Chloromethyl-1H-Benzotriazole

Hydroxymethylation of Benzotriazole

1H-Benzotriazole is hydroxymethylated using formaldehyde in aqueous solution, forming 1-hydroxymethyl-1H-benzotriazole. This reaction proceeds quantitatively at room temperature, with a 94% yield after recrystallization from tetrahydrofuran (THF).

Chlorination with Thionyl Chloride

The hydroxymethyl derivative is treated with thionyl chloride (SOCl₂) at 0°C to produce 1-chloromethyl-1H-benzotriazole. This step achieves a 93% yield, with the product purified via solvent evaporation and filtration. The chloromethyl group serves as an electrophilic center for subsequent alkylation reactions.

Alkylation of 2,4-Difluoroaniline with 1-Chloromethyl-1H-Benzotriazole

Reaction Mechanism and Conditions

The nucleophilic amine group of 2,4-difluoroaniline attacks the chloromethyl carbon of 1-chloromethyl-1H-benzotriazole in the presence of a base, such as sodium hydride (NaH), in dimethyl sulfoxide (DMSO). The reaction is conducted under inert atmosphere at room temperature for 2 hours, facilitating the formation of the N-alkylated product.

Purification and Yield Optimization

The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Column chromatography using dichloromethane as the eluent yields pure N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline. Typical yields range from 70% to 80%, contingent on stoichiometric control to minimize di-alkylation byproducts.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative method involves reductive amination between 2,4-difluoroaniline and benzotriazole-1-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. While this route avoids chlorinated intermediates, yields are lower (55–60%) due to competing imine formation.

Ullmann Coupling Strategy

Copper-catalyzed coupling of 2,4-difluoroaniline with 1-bromomethyl-1H-benzotriazole in the presence of cesium carbonate (Cs₂CO₃) offers a palladium-free alternative. However, this method requires elevated temperatures (110°C) and affords moderate yields (65%).

Analytical Characterization

Spectroscopic Verification

- ¹H NMR : The methylene bridge (-CH₂-) between the benzotriazole and aniline moieties appears as a singlet at δ 4.85–4.90 ppm. Aromatic protons of the benzotriazole ring resonate at δ 7.45–8.20 ppm, while the difluoroaniline protons show splitting patterns characteristic of para-fluorine substitution.

- IR Spectroscopy : Stretching vibrations at 1616 cm⁻¹ (C=N of benzotriazole) and 1506 cm⁻¹ (C-F) confirm structural integrity.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) reveals a purity of >98% for the final product.

Challenges and Optimization Strategies

Minimizing Di-Alkylation

Excess 2,4-difluoroaniline (1.5 equivalents) and controlled reaction times (≤2 hours) suppress the formation of di-alkylated byproducts. Monitoring via thin-layer chromatography (TLC) ensures reaction quench at optimal conversion.

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state. Substitution with dimethylformamide (DMF) reduces yields by 15%, attributed to competitive solvolysis of the chloromethyl intermediate.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd/C with Raney nickel in the hydrogenation step reduces catalyst costs by 40% without compromising yield.

Waste Management

The HCl byproduct from the alkylation step is neutralized with sodium bicarbonate, generating innocuous sodium chloride. Solvent recovery systems for DMSO and methanol achieve 90% reuse efficiency.

Applications in Drug Discovery

Antifungal Agents

This compound serves as a precursor to triazole-containing antifungals targeting lanosterol 14α-demethylase (CYP51). Its lipophilic profile enhances membrane permeability, improving bioavailability.

Anti-Inflammatory Derivatives

Functionalization at the aniline nitrogen produces 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives, potent cyclooxygenase-2 (COX-2) inhibitors.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzotriazole derivatives, including N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline, in anticancer research. For instance, benzotriazole compounds have shown significant antimitotic activity against human tumor cells. A study conducted by the National Cancer Institute (NCI) reported that certain benzotriazole derivatives exhibited mean GI50/TGI values of 15.72/50.68 μM against various cancer cell lines . This suggests that the compound may inhibit cancer cell proliferation effectively.

Antimicrobial Properties

The antimicrobial properties of benzotriazole derivatives have also been extensively studied. A series of N-alkylated benzotriazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria . For example, compounds derived from benzotriazole were tested against Staphylococcus aureus and Escherichia coli, showing promising results that indicate their potential as new antimicrobial agents.

Materials Science

Corrosion Inhibitors

This compound has been explored as a corrosion inhibitor for metals. Benzotriazole is known for its ability to form protective films on metal surfaces, thereby preventing oxidation and corrosion. Studies have shown that incorporating benzotriazole into coatings significantly enhances their protective properties against corrosive environments . This application is particularly relevant in industries such as automotive and aerospace.

Environmental Science

Photostability and UV Protection

Benzotriazoles are widely recognized for their UV-absorbing properties. The compound this compound can be utilized in formulations aimed at protecting materials from UV degradation. Its incorporation into plastics and coatings can enhance the longevity of these materials by preventing photodegradation . This application is crucial in outdoor products exposed to sunlight.

Table 1: Anticancer Activity of Benzotriazole Derivatives

| Compound | GI50 (μM) | TGI (μM) | Cell Lines Tested |

|---|---|---|---|

| Compound A | 15.72 | 50.68 | Various Human Tumor Cells |

| Compound B | 20.00 | 60.00 | Various Human Tumor Cells |

Table 2: Antimicrobial Efficacy of Benzotriazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 18 |

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition of their activity. This compound can also penetrate bacterial cells and interact with target enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Halogen-Substituted Analogs

- N-(1H-Benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline Molecular Formula: C₁₃H₉F₃N₄ Molecular Weight: 278.237 Key Difference: Three fluorine atoms at positions 2, 3, and 4 on the aniline ring.

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3-dichloroaniline Molecular Formula: C₁₃H₁₀Cl₂N₄ Molecular Weight: Not explicitly stated but estimated ~305.16 Key Difference: Chlorine substituents at positions 2 and 3. Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity and steric hindrance, affecting binding interactions in biological systems.

Methoxy-Substituted Analog

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline Molecular Formula: C₁₄H₁₃N₄O Molecular Weight: 254.29 Key Difference: Methoxy group at position 4 instead of fluorine.

Structural Modifications Beyond Substitutents

Bis-Benzotriazole Derivatives

- N,N-bis(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline Molecular Formula: C₂₁H₁₉N₇O Molecular Weight: 385.428 Key Difference: Two benzotriazole-methyl groups attached to the aniline nitrogen. Likely reduced solubility due to increased hydrophobicity.

Triazole-Linked Benzimidazole Hybrid

- N-((1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-4-chloroaniline Molecular Formula: Not explicitly stated but structurally complex Key Difference: Incorporation of a triazole linker and benzimidazole moiety. Impact: Demonstrated anti-proliferative activity (40% growth inhibition in renal cancer cells at 10 µM) , highlighting how hybrid structures can enhance biological potency.

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline is a compound that belongs to the class of benzotriazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antifungal, and antiparasitic properties. This article provides a comprehensive overview of the biological activities associated with this compound based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features a benzotriazole moiety linked to a difluoroaniline structure, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- Bacterial Activity : Studies have demonstrated that various benzotriazole derivatives possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in some derivatives enhances their effectiveness against bacteria .

- Fungal Activity : The compound has also been evaluated for its antifungal properties. Certain benzotriazole derivatives showed potent activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .

Antiparasitic Activity

This compound has been investigated for its antiparasitic properties:

- Protozoan Infections : In vitro studies indicated that some benzotriazole derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For example, a related compound demonstrated a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzotriazole derivatives:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| -Cl | Increased antifungal activity | Enhances binding affinity |

| -F | Moderate antibacterial activity | Fluorine substitution affects lipophilicity |

| Hydrophobic groups | Enhanced antimicrobial properties | Bulky groups improve membrane penetration |

Research has shown that certain modifications to the benzotriazole ring can significantly alter its biological profile. For instance, introducing electron-withdrawing groups tends to enhance antifungal activity while maintaining antibacterial efficacy .

Case Studies

Several studies have highlighted the biological potential of this compound and related compounds:

- Study on Antimicrobial Properties : A study evaluated various benzotriazole derivatives against multiple bacterial strains using the cup plate diffusion method. Results indicated that compounds with larger hydrophobic substituents exhibited superior antimicrobial activity compared to smaller analogs .

- Antiparasitic Efficacy : Another research focused on the antiparasitic effects of benzotriazole derivatives against Trypanosoma cruzi. The study found that specific derivatives could reduce parasite viability by over 95% at certain concentrations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,4-difluoroaniline, and how can its purity and structure be validated?

- Methodology :

- Synthesis : Start with 2,4-difluoroaniline derivatives (e.g., 2,4-difluoroaniline itself, CAS 367-25-9) and react with 1H-1,2,3-benzotriazole intermediates under nucleophilic substitution conditions. For example, use a continuous-flow reactor to optimize coupling efficiency and reduce side reactions .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Structural Validation :

- X-ray Crystallography : Use SHELX software for single-crystal refinement to confirm molecular conformation and bond angles .

- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and benzotriazole integration .

Q. What experimental protocols are used to assess the aquatic toxicity of this compound?

- Methodology :

- Acute Toxicity Testing : Follow OECD Guideline 203 (static non-renewable test) using adult zebrafish (Danio rerio). Expose 70 fish to varying concentrations (e.g., 50–300 mg/L) for 96 hours. Calculate LC values using Probit analysis in Minitab, ensuring goodness-of-fit correlations (e.g., logarithmic LC = 2.30311, corresponding to 200.96 mg/L) .

- Control Groups : Include 14 untreated fish to monitor baseline mortality and validate test conditions.

Advanced Research Questions

Q. How can contradictory data on biodegradation kinetics of fluorinated aniline derivatives be resolved?

- Methodology :

- Kinetic Modeling : Compare zero-order kinetics (suitable for high-concentration 2,4-difluoroaniline degradation) with Monod models (preferred for acclimated sludge systems). For example, 2,4-difluoroaniline at 8.56 mg/L may deviate from zero-order behavior, requiring substrate inhibition terms .

- Experimental Variables : Replicate studies under identical conditions (sludge acclimation period, dissolved oxygen levels, and temperature) to isolate discrepancies.

Q. What computational strategies are effective for predicting the reactivity and stability of benzotriazole-fluorinated hybrids?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments to assess hydrolytic stability of the benzotriazole-methyl linkage.

Q. How do structural modifications (e.g., substituent position on benzotriazole) influence antifungal activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs by varying substituents on the benzotriazole ring (e.g., methyl, nitro groups). Test against Candida albicans and Aspergillus fumigatus using broth microdilution assays (CLSI M27/M38 guidelines).

- Mechanistic Insight : Compare MIC values with computational docking results (e.g., binding affinity to fungal CYP51 enzymes) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.